molecular formula C25H17BrN2O7 B303251 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Cat. No. B303251
M. Wt: 537.3 g/mol
InChI Key: DHCNGWASTJOZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It was first synthesized in 2007 by Kubicek et al. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This binding prevents G9a from methylating histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The inhibition of G9a by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including changes in gene expression, chromatin structure, and cell differentiation. It has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is a potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in various biological processes. Its small size and low molecular weight also make it a suitable candidate for in vivo studies. However, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are many potential future directions for the study of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid. One area of research is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties. Another area of research is the identification of new targets for 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, as it has been shown to have effects beyond the inhibition of G9a. Additionally, the use of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Overall, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has the potential to be a valuable tool for understanding the role of epigenetic modifications in various biological processes and for the development of novel therapeutics for cancer and other diseases.

Synthesis Methods

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 4-(ethoxycarbonyl)phenylglycine followed by the reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then reacted with 5-bromo-2-nitrobenzoic acid in the presence of palladium catalyst to form the final product. The synthesis method has been optimized to yield 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid with high purity and yield.

Scientific Research Applications

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in various types of cancer. G9a plays a critical role in maintaining the epigenetic landscape of cancer cells, and its inhibition by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid leads to changes in gene expression and cell differentiation, ultimately resulting in cell death. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

properties

Product Name

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Molecular Formula

C25H17BrN2O7

Molecular Weight

537.3 g/mol

IUPAC Name

5-bromo-2-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H17BrN2O7/c1-2-35-25(34)13-3-7-16(8-4-13)28-22(30)17-9-5-14(11-18(17)23(28)31)21(29)27-20-10-6-15(26)12-19(20)24(32)33/h3-12H,2H2,1H3,(H,27,29)(H,32,33)

InChI Key

DHCNGWASTJOZGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.